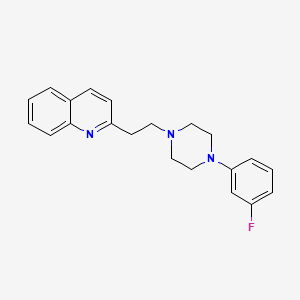![molecular formula C21H18S B14618699 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene CAS No. 60253-09-0](/img/structure/B14618699.png)
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene is an organic compound with the molecular formula C20H16S. This compound is characterized by a fluorene core substituted with a methyl group and a 4-(methylsulfanyl)phenyl group. It is a member of the fluorene family, which is known for its applications in organic electronics and photonics due to its unique structural and electronic properties.
Méthodes De Préparation
The synthesis of 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the methyl group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Attachment of the 4-(methylsulfanyl)phenyl group: This step involves a nucleophilic aromatic substitution reaction where the fluorene core is reacted with 4-(methylsulfanyl)phenyl halide in the presence of a suitable base.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles in the presence of a Lewis acid catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonic Devices: Its unique electronic properties make it suitable for use in photonic devices such as lasers and optical sensors.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the synthesis of advanced materials with applications in nanotechnology and materials science.
Mécanisme D'action
The mechanism by which 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways that are influenced by the compound’s ability to donate or accept electrons.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene include:
9-Methyl-9H-fluorene: Lacks the 4-(methylsulfanyl)phenyl group, resulting in different electronic properties and reactivity.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of the 4-(methylsulfanyl)phenyl group, leading to variations in its chemical behavior and applications.
4-(Methylsulfanyl)phenylacetic acid: While it contains the 4-(methylsulfanyl)phenyl group, it lacks the fluorene core, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of the fluorene core with the 4-(methylsulfanyl)phenyl group, which imparts distinct electronic and structural characteristics that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
60253-09-0 |
|---|---|
Formule moléculaire |
C21H18S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
9-methyl-9-(4-methylsulfanylphenyl)fluorene |
InChI |
InChI=1S/C21H18S/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clé InChI |
FVBNPEILSYVNGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


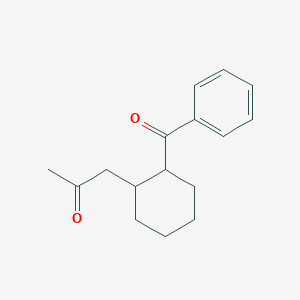
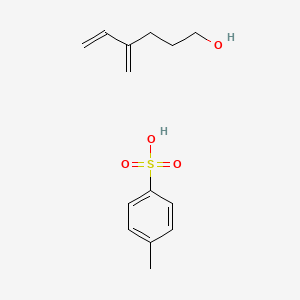
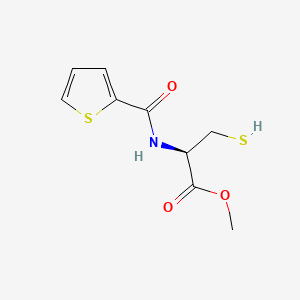
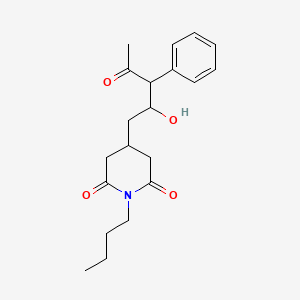
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)


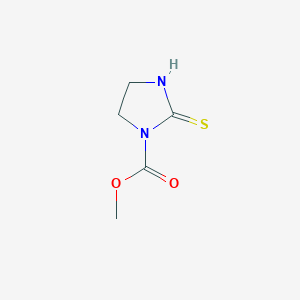
![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
